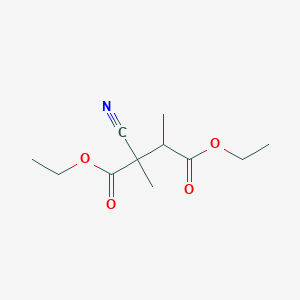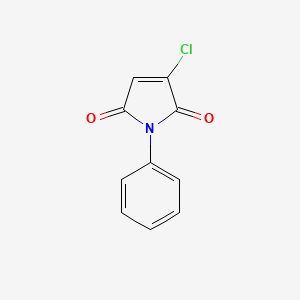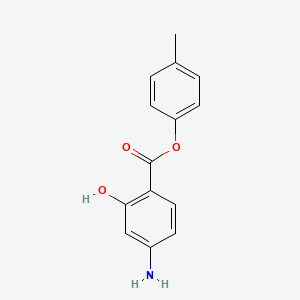
N-(3-Nitrobenzylidene)-P-toluidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Nitrobenzylidene)-P-toluidine: is an organic compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction between 3-nitrobenzaldehyde and p-toluidine. It is known for its applications in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Nitrobenzylidene)-P-toluidine involves the condensation of 3-nitrobenzaldehyde with p-toluidine. The reaction is typically carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is obtained after cooling and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Nitrobenzylidene)-P-toluidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different products.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, where substituents are introduced onto the ring.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products Formed:
Reduction: Formation of N-(3-aminobenzylidene)-P-toluidine.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Substitution: Formation of substituted derivatives on the aromatic ring.
Aplicaciones Científicas De Investigación
N-(3-Nitrobenzylidene)-P-toluidine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of N-(3-Nitrobenzylidene)-P-toluidine involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
N-(2,4-Dinitrobenzylidene)-3-Chlorobenzenamine: Similar Schiff base with different substituents on the aromatic ring.
N1,N2-bis(3-nitrobenzylidene)phenylene diamine: Another Schiff base with multiple nitro groups.
N-(2-chlorobenzylidene)-4-nitroaniline: Schiff base with a different substitution pattern.
Uniqueness: N-(3-Nitrobenzylidene)-P-toluidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the p-toluidine moiety allows for specific interactions with metal ions and biological targets, making it a valuable compound in various research applications.
Propiedades
Número CAS |
17064-95-8 |
|---|---|
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O2/c1-11-5-7-13(8-6-11)15-10-12-3-2-4-14(9-12)16(17)18/h2-10H,1H3 |
Clave InChI |
XTPAJQOAWUWVLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)


![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride](/img/structure/B11961923.png)
![4-bromo-2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11961944.png)
![N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline](/img/structure/B11961945.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11961948.png)
